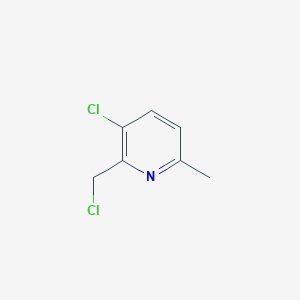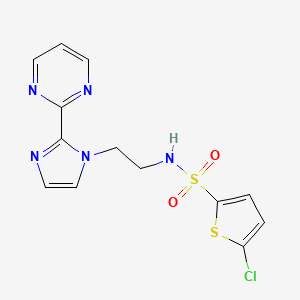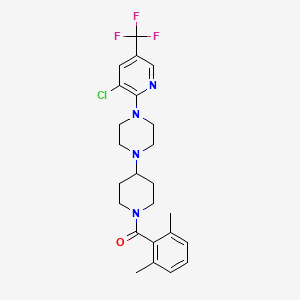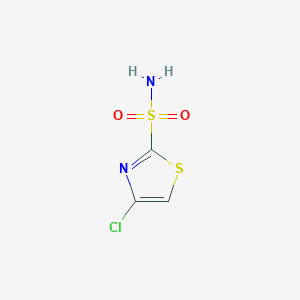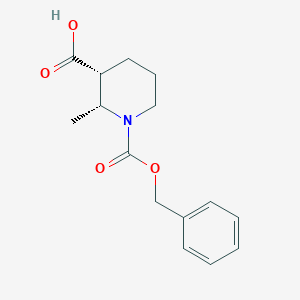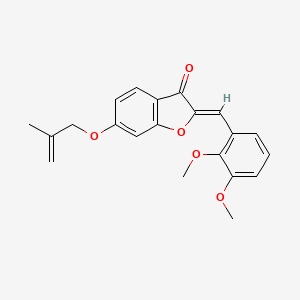
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, commonly known as DMBO, is a natural compound that has been extensively studied for its various biological properties. It is a member of the benzofuran family and is found in several plants, including the roots of the Chinese medicinal herb, Millettia pachycarpa.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methylallyl alcohol, followed by cyclization with salicylaldehyde to form the benzofuran ring. The resulting intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product.
Starting Materials
2,3-dimethoxybenzaldehyde, 2-methylallyl alcohol, salicylaldehyde, phosphonium ylide
Reaction
Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 2-methylallyl alcohol in the presence of a suitable acid catalyst to form the corresponding imine intermediate., Step 2: Cyclization of the imine intermediate with salicylaldehyde in the presence of a suitable base catalyst to form the benzofuran ring., Step 3: Wittig reaction of the resulting intermediate with an appropriate phosphonium ylide to form the final product, (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.
作用机制
DMBO exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
生化和生理效应
DMBO has been shown to possess several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, it has been found to possess neuroprotective properties and may have potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DMBO has several advantages as a research tool. It is a natural compound that is readily available and relatively inexpensive. It has been extensively studied and its biological properties are well characterized. However, there are also limitations to its use. DMBO has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on DMBO. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of novel derivatives of DMBO that may possess improved biological properties.
科学研究应用
DMBO has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPBDPWRNGRBW-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

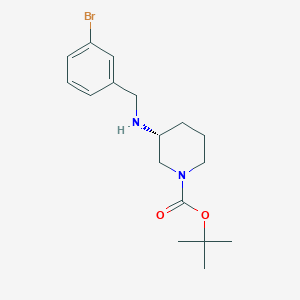
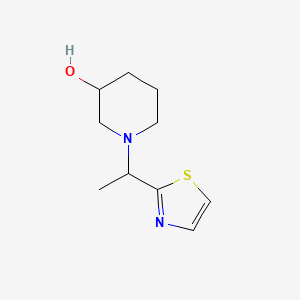
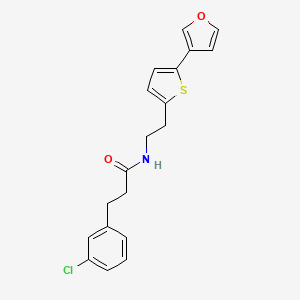
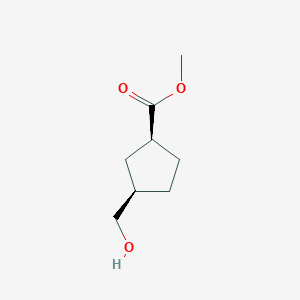
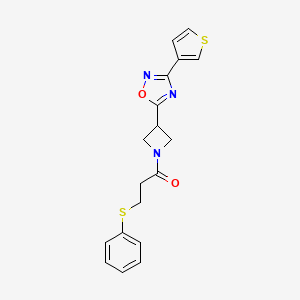
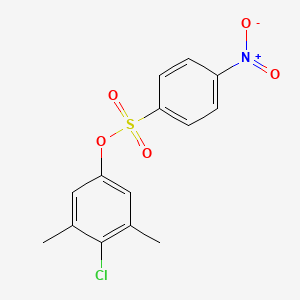
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)
